

Technical Guide: Initial Screening of Bruceantinol in Preclinical Cancer Models

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Compound of Interest		
Compound Name:	Bruceantinol	
Cat. No.:	B162264	Get Quote

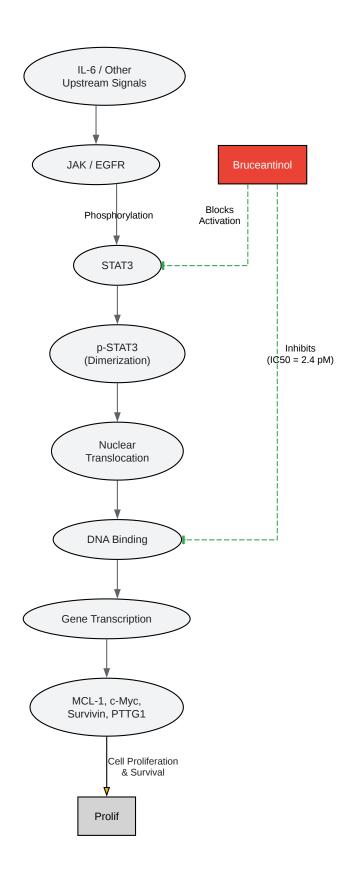
For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical evaluation of **Bruceantinol** (BOL), a natural quassinoid compound derived from Brucea javanica. **Bruceantinol** has emerged as a potent anti-cancer agent in various preclinical models, primarily through its novel inhibitory action on the STAT3 signaling pathway, alongside other mechanisms including inhibition of protein synthesis and cell cycle kinases. This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways and workflows.

Core Mechanism of Action: STAT3 Inhibition

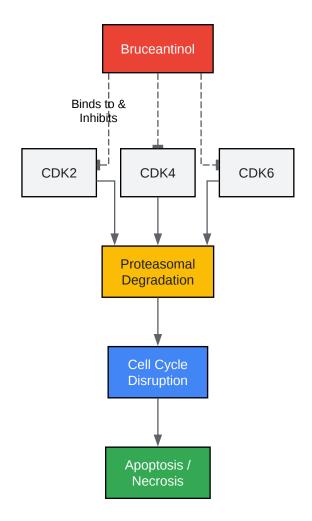
Bruceantinol is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is constitutively active in approximately 70% of human cancers and plays a critical role in tumor cell proliferation, survival, and metastasis.[1][2][3] BOL exerts its effect by directly binding to STAT3, which potently inhibits its ability to bind to DNA with an IC50 value of 2.4 pM.[1][2][3][4] This action blocks both constitutive and IL-6-induced STAT3 activation, leading to the downstream suppression of key STAT3 target genes responsible for promoting cancer cell survival and proliferation, such as MCL-1, c-Myc, and survivin.[1][3][4]











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